molecular formula C24H25NO3S B2676395 3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2097893-13-3

3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B2676395
CAS No.: 2097893-13-3
M. Wt: 407.53
InChI Key: ROAGTBSZMBRDKG-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a complex organic compound characterized by its unique molecular structure This compound features a benzamide core with benzyloxy, oxan-4-yl, and thiophen-2-yl substituents

Scientific Research Applications

3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under amide bond-forming conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The oxan-4-yl and thiophen-2-yl groups contribute to its binding affinity and specificity, while the benzamide core plays a crucial role in its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-[(oxan-4-yl)methyl]benzamide: Lacks the thiophen-2-yl group, resulting in different reactivity and binding properties.

    3-(benzyloxy)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the oxan-4-yl group, affecting its solubility and stability.

    N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide: Lacks the benzyloxy group, leading to variations in its chemical behavior.

Uniqueness

The presence of all three substituents (benzyloxy, oxan-4-yl, and thiophen-2-yl) in 3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide imparts unique chemical and biological properties, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c26-24(25-23(22-10-5-15-29-22)19-11-13-27-14-12-19)20-8-4-9-21(16-20)28-17-18-6-2-1-3-7-18/h1-10,15-16,19,23H,11-14,17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGTBSZMBRDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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